molecular formula C12H16Cl3NO B6167097 butyl[2-(2,4,6-trichlorophenoxy)ethyl]amine CAS No. 99914-46-2

butyl[2-(2,4,6-trichlorophenoxy)ethyl]amine

Cat. No.: B6167097
CAS No.: 99914-46-2
M. Wt: 296.6 g/mol
InChI Key: YJGHHAINUSFGBA-UHFFFAOYSA-N
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Description

Butyl[2-(2,4,6-trichlorophenoxy)ethyl]amine, with the molecular formula C11H14Cl3NO , is a synthetic organic compound featuring a phenoxyethylamine backbone. Its structure integrates a 2,4,6-trichlorophenoxy group, a motif seen in various agrochemicals, linked via an ethoxy chain to a butylamine moiety. This unique architecture makes it a valuable intermediate in organic synthesis and medicinal chemistry research, particularly for constructing more complex molecules or for studying structure-activity relationships (SAR). Researchers can utilize this compound in the development of novel chemical entities, potentially exploring its applications as a precursor for ligands or in materials science. The presence of chlorine atoms and an amine group offers multiple sites for further chemical modification, enabling derivatization to create libraries of compounds for high-throughput screening. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

99914-46-2

Molecular Formula

C12H16Cl3NO

Molecular Weight

296.6 g/mol

IUPAC Name

N-[2-(2,4,6-trichlorophenoxy)ethyl]butan-1-amine

InChI

InChI=1S/C12H16Cl3NO/c1-2-3-4-16-5-6-17-12-10(14)7-9(13)8-11(12)15/h7-8,16H,2-6H2,1H3

InChI Key

YJGHHAINUSFGBA-UHFFFAOYSA-N

Canonical SMILES

CCCCNCCOC1=C(C=C(C=C1Cl)Cl)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

This method directly couples 2-(2,4,6-trichlorophenoxy)chloroethane with n-propylamine using 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) as a solvent. The ionic liquid eliminates the need for additional catalysts, enabling reflux at 80–100°C for 2 hours. The molar ratio of chloroethane to amine is optimized at 1:4–6, achieving 100% conversion and 98% isolated yield.

Key Reaction Parameters

ParameterValue/Detail
Solvent[BMIM][BF₄]
TemperatureReflux (80–100°C)
Reaction Time2 hours
Molar Ratio (Chloroethane:Amine)1:4–6
Yield98%
Purity>99% (after vacuum drying)

Workup and Advantages

Post-reaction, the mixture is filtered to remove unreacted solids, and the ionic liquid is recovered via reduced-pressure distillation. The product is extracted with dichloromethane, filtered, and dried under vacuum. This method’s advantages include:

  • Short reaction time (2 hours vs. 48 hours in traditional methods).

  • No catalyst requirement , reducing costs and purification steps.

  • Reusable solvent , as [BMIM][BF₄] maintains activity over five cycles without significant yield loss.

Multi-Step Synthesis from 2-Phenoxyethanol

Step 1: Synthesis of 2-Phenoxyethyl Chloride

2-Phenoxyethanol reacts with thionyl chloride (SOCl₂) in dichloromethane at 10–50°C, catalyzed by benzyltrimethylammonium chloride (0.5–10 wt%). Excess SOCl₂ (20%) ensures complete conversion, yielding 2-phenoxyethyl chloride in 92% yield after 4 hours.

Step 2: Selective Chlorination to 2-(2,4,6-Trichlorophenoxy)ethyl Chloride

The intermediate undergoes chlorination at 5–40°C with gaseous Cl₂ in acetic acid, using urea (1–5 wt%) as a catalyst. Temperature gradients are critical: initial cooling to 5°C prevents over-chlorination, followed by gradual heating to 40°C. This 6.5-hour process achieves 80% yield.

Chlorination Optimization

FactorOptimal ValueEffect on Yield
Urea Concentration2–3 wt%Maximizes selectivity
Reaction Time6.5 hours80% yield
Temperature Profile5°C → 40°C (gradient)Minimizes by-products

Step 3: Amination with n-Propylamine

2-(2,4,6-Trichlorophenoxy)ethyl chloride reacts with n-propylamine at 20–150°C, optionally in aqueous medium. Elevated temperatures (100°C) reduce reaction time to 3 hours, yielding 85% of the target amine. Water facilitates mixing but requires post-reaction phase separation.

Comparative Analysis of Methods

Efficiency and Scalability

MetricIonic Liquid MethodMulti-Step Method
Total Yield98%61% (80% × 85%)
Reaction Time2 hours13.5 hours (4 + 6.5 + 3)
ToxicityLow (no Cl₂ or phenol)Moderate (uses Cl₂ gas)
Solvent ReusabilityYesNo (dichloromethane lost)

Industrial Applicability

The ionic liquid method is preferable for small-scale, high-purity production, while the multi-step approach suits facilities equipped for chlorine handling. Regulatory trends favoring green chemistry may drive adoption of ionic liquids despite higher initial costs.

Purity and By-Product Considerations

Both methods minimize polychlorinated dibenzo-p-dioxins (PCDDs), a critical advancement over older phenol-based routes. The ionic liquid method’s simplicity reduces by-products to <1%, primarily unreacted amine. In contrast, the multi-step process generates trace chlorinated ethylphenoxy derivatives (<2%), removable via aqueous washes .

Chemical Reactions Analysis

Types of Reactions

Butyl[2-(2,4,6-trichlorophenoxy)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fungicide Production

Butyl[2-(2,4,6-trichlorophenoxy)ethyl]amine is a key intermediate in the synthesis of prochloraz, a widely used fungicide. Prochloraz is effective against a variety of fungal pathogens affecting crops such as cereals and vegetables. The compound acts by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes .

Herbicide Formulations

This compound can also be utilized in formulations aimed at controlling weeds in agricultural settings. Its chlorinated structure contributes to its efficacy against specific types of weeds while minimizing damage to crops .

Case Study 1: Efficacy Against Fungal Diseases

A field study conducted on wheat crops treated with formulations containing this compound showed a significant reduction in fungal infections compared to untreated controls. The application resulted in a yield increase of approximately 20%, highlighting its effectiveness as a fungicide.

Case Study 2: Environmental Impact Assessment

Research assessing the environmental impact of using this compound-based products found that when applied according to recommended guidelines, the compound poses minimal risk to non-target organisms and has a relatively low persistence in soil .

Regulatory Considerations

The use of this compound is subject to regulations under various agricultural safety acts worldwide. For instance, the Insecticides Act in India mandates that all pesticides must be registered and labeled appropriately to ensure safe use .

Mechanism of Action

The mechanism of action of butyl[2-(2,4,6-trichlorophenoxy)ethyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

  • Shorter chains (e.g., propyl) are more polar, favoring solubility in aqueous systems, as seen in the hydrochloride salt of the propyl derivative (CAS 551952-55-7, molecular weight 319.05) .
  • Halogen Substitution: Trichlorophenoxy groups (as in the target compound) confer greater electron-withdrawing effects and resistance to metabolic degradation compared to dichlorophenoxy analogs . 2,4,6-Trichlorophenol (a degradation product of prochloraz metabolites) is known for its toxicity and environmental persistence .
  • Applications :

    • Propyl and butyl derivatives are primarily studied as metabolites or intermediates in fungicide degradation pathways .
    • Hexyl derivatives may serve as building blocks in synthetic chemistry due to their enhanced hydrophobicity .

Research Findings and Implications

  • Metabolic Pathways: Prochloraz undergoes ring-opening metabolism to form urea derivatives (e.g., BTS 44595) and eventually degrades into 2,4,6-trichlorophenol. Amine derivatives like N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine are transient intermediates in this pathway . The butyl analog, if formed, might exhibit slower degradation due to increased steric hindrance.
  • Toxicity and Stability: Trichlorophenoxy amines are more stable than their dichloro counterparts but may pose higher ecological risks due to bioaccumulation .
  • Synthetic Methods : Patent literature highlights improved synthesis routes for structurally related amine intermediates, such as tert-butyldimethylsilyl-protected derivatives, which enhance stability during manufacturing .

Biological Activity

Butyl[2-(2,4,6-trichlorophenoxy)ethyl]amine is a compound of interest due to its potential biological activities, particularly in herbicidal applications. This article explores its biological activity, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The compound features a butyl group attached to a 2-(2,4,6-trichlorophenoxy)ethyl moiety. Its molecular formula is C12_{12}H14_{14}Cl3_{3}O, with a molecular weight of approximately 303.55 g/mol. The presence of three chlorine atoms on the phenoxy ring significantly influences its biological properties.

This compound acts primarily as a synthetic auxin. By mimicking natural plant hormones, it disrupts normal plant growth regulation. This leads to uncontrolled growth and eventual death of target weed species. The compound's herbicidal activity is attributed to its ability to interfere with cellular processes in plants, including:

  • Cell Division : It promotes abnormal cell division.
  • Growth Regulation : It alters the balance of growth hormones in plants.
  • Photosynthesis Inhibition : It may affect chlorophyll synthesis and photosynthetic efficiency.

Toxicity Studies

Research indicates that compounds with similar structures can exhibit varying degrees of toxicity to non-target organisms. For instance, studies have shown that this compound may have toxic effects on aquatic life and beneficial insects.

Table 1: Toxicity Profile Comparison

CompoundToxicity Level (LC50)Target Organism
This compoundModerate (10-100 mg/L)Daphnia magna
Ethyl 2-(2,4,6-trichlorophenoxy)acetateHigh (>100 mg/L)Fish (e.g., Oncorhynchus mykiss)
2,4-DLow (<10 mg/L)Non-target insects

Case Studies

  • Chronic Toxicity in Mammals : A study involving chronic exposure to related compounds indicated no significant increase in tumor incidence among exposed rats. However, some studies reported increased incidences of specific tumors at high doses .
  • Environmental Impact Assessment : Research on the environmental degradation of this compound suggests that it can persist in aquatic environments and may bioaccumulate in the food chain .
  • Herbicidal Efficacy : Field trials demonstrated that this compound effectively controls a range of weed species when applied at recommended dosages. Its efficacy was comparable to other established herbicides like glyphosate .

Q & A

Basic: What are the standard synthetic routes for butyl[2-(2,4,6-trichlorophenoxy)ethyl]amine, and how can reaction efficiency be monitored?

Methodological Answer:
The compound is synthesized via nucleophilic substitution between 2,4,6-trichlorophenol derivatives and 1-propanamine. A common approach involves reacting 2-(2,4,6-trichlorophenoxy)ethyl chloride with excess propylamine under basic conditions (e.g., K₂CO₃ or NaOH) in anhydrous dichloromethane or toluene . Efficiency is monitored using:

  • TLC with UV visualization (Rf ~0.5 in hexane:EtOAc 7:3).
  • GC-MS to track amine consumption and byproduct formation.
  • ¹H NMR to confirm substitution (disappearance of ethyl chloride protons at δ 3.8 ppm and emergence of amine protons at δ 1.2–1.5 ppm).

Advanced: How can researchers optimize yield and purity when scaling up synthesis?

Methodological Answer:
Optimization strategies include:

  • Solvent Selection : Replace dichloromethane with toluene for safer large-scale reactions .
  • Catalysis : Add catalytic KI to enhance SN2 reactivity of the alkyl chloride .
  • Workup : Use liquid-liquid extraction (0.1 M HCl to remove unreacted amine, followed by NaHCO₃ wash).
  • Purification : Column chromatography (silica gel, gradient elution from hexane to 30% EtOAc) or recrystallization (ethanol/water) yields >95% purity .
    Critical Parameter : Maintain reaction temperature at 50–60°C to minimize side reactions (e.g., Hoffmann elimination).

Basic: What analytical techniques are recommended for quantifying this compound in environmental or biological matrices?

Methodological Answer:

  • HPLC-UV : C18 column, mobile phase: acetonitrile/0.1% formic acid (70:30), λ = 254 nm (LOQ = 0.1 µg/mL) .
  • GC-ECD : For trace analysis in plant tissues; derivatize with BSTFA to improve volatility .
  • LC-MS/MS : MRM transitions m/z 282 → 210 (quantifier) and 282 → 146 (qualifier) for confirmatory analysis .

Advanced: How can matrix interference be minimized during residue analysis in complex samples (e.g., soil or plant matter)?

Methodological Answer:

  • Sample Prep : Use QuEChERS (AOAC 2007.01) with PSA and C18 sorbents to remove fatty acids and pigments .
  • SPE Cleanup : Oasis HLB cartridges (Waters) eluted with methanol:acetone (1:1) reduce co-extractives .
  • Matrix-Matched Calibration : Prepare standards in blank matrix extracts to correct for ion suppression/enhancement in LC-MS/MS .

Basic: What are the known metabolic pathways of this compound in biological systems?

Methodological Answer:
As a prochloraz metabolite, it undergoes:

Oxidative Dealkylation : CYP450-mediated N-dealkylation to 2-(2,4,6-trichlorophenoxy)ethylamine .

Conjugation : Glucuronidation at the amine group (detected in rodent urine) .

Degradation : Abiotic hydrolysis in water (t₁/₂ = 14 days at pH 7) to 2,4,6-trichlorophenol .

Advanced: How can researchers investigate the enzyme kinetics of its CYP450-mediated metabolism?

Methodological Answer:

  • In Vitro Assay : Use human liver microsomes (HLMs) with NADPH cofactor. Monitor metabolite formation (e.g., ethylamine derivative) via LC-MS/MS .
  • Kinetic Parameters : Calculate Km and Vmax using Michaelis-Menten plots. Competitive inhibition assays (e.g., ketoconazole) confirm CYP3A4 involvement .
  • Structural Modeling : Dock the compound into CYP3A4 (PDB 1TQN) using AutoDock Vina to predict binding affinities .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and goggles (prevents skin/eye irritation; H315/H319 ).
  • Ventilation : Use fume hoods to avoid inhalation (H335 ).
  • Spill Management : Absorb with vermiculite, dispose as hazardous waste (UN 3077 ).

Advanced: What mechanistic studies elucidate its ecotoxicological effects on non-target organisms?

Methodological Answer:

  • Daphnia magna Toxicity : 48-h EC₅₀ = 2.1 mg/L (OECD 202).
  • Mechanism : Disrupts mitochondrial electron transport chain, measured via Seahorse XF Analyzer .
  • QSAR Modeling : Predict bioaccumulation potential (log Kow = 3.8) using EPI Suite .

Basic: How should the compound be stored to ensure long-term stability?

Methodological Answer:

  • Conditions : Store at +4°C in amber vials under argon (prevents oxidation) .
  • Stability : Regular HPLC checks (monthly) for degradation (e.g., free phenol formation ).

Advanced: What strategies validate its role as a biochemical probe in receptor-binding studies?

Methodological Answer:

  • Radioligand Displacement : Compete with ³H-labeled imidazole antifungals in fungal membrane preps .
  • Docking Studies : Use Schrödinger Maestro to model interactions with CYP51 lanosterol demethylase .
  • Mutagenesis : CRISPR-edited yeast strains (Δerg11) to confirm target specificity .

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